2-Cyclohexyl-1,1,1-trifluoropropan-2-ol

Description

Molecular Identification and Structural Characteristics

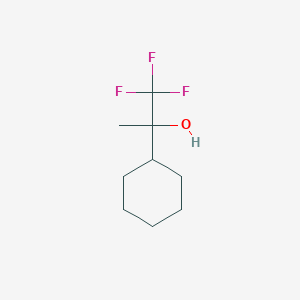

This compound possesses the molecular formula C₉H₁₅F₃O with a molecular weight of 196.21 grams per mole. The compound's structural identity can be precisely described through its Simplified Molecular Input Line Entry System representation as CC(O)(C1CCCCC1)C(F)(F)F, which delineates the connectivity between the cyclohexyl ring, the tertiary alcohol center, and the trifluoromethyl substituent. The International Chemical Identifier code 1S/C9H15F3O/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h7,13H,2-6H2,1H3 provides additional structural verification.

The compound exhibits specific computational chemistry parameters that characterize its molecular behavior and interactions. According to available data, the molecule demonstrates a topological polar surface area of 20.23 square angstroms and a calculated logarithmic partition coefficient of 2.88, indicating moderate lipophilicity. The molecular architecture contains one hydrogen bond acceptor and one hydrogen bond donor, with a single rotatable bond contributing to its conformational flexibility. These computational parameters suggest the compound's potential for membrane permeability and biological activity.

Table 1: Molecular Properties of this compound

Storage conditions for this compound require sealed containers maintained in dry environments at temperatures between 2-8 degrees Celsius, indicating the molecule's sensitivity to moisture and thermal degradation. The compound typically appears as a liquid under standard laboratory conditions with high purity specifications reaching 95-98% in commercial preparations.

Historical Context and Research Significance

The development and characterization of this compound emerges from the broader historical context of fluorinated alcohol research and cyclohexyl-containing pharmaceutical intermediates. Fluorinated alcohols have gained significant attention in medicinal chemistry since the mid-20th century due to their unique physicochemical properties and biological activities. The incorporation of trifluoromethyl groups into organic molecules became particularly prominent following research into fluorinated compounds for pharmaceutical applications, with the medicinal use of trifluoromethyl groups dating from 1928, although intensive research accelerated in the mid-1940s.

The cyclohexyl moiety has established importance in drug discovery and development, functioning as a bioisostere for various chemical groups including tert-butyl substituents in deeper hydrophilic protein pockets. Research has demonstrated that cyclohexyl replacements can reduce conformational entropy compared to flexible alkyl chains, potentially offering improved binding affinity to target proteins. As a three-dimensional bioisostere for flat phenyl groups, cyclohexyl substituents provide additional contact points with target proteins, a concept proven in the discovery of venetoclax.

Contemporary research applications of this compound focus primarily on its utility as a pharmaceutical impurity standard and chemical synthesis intermediate. The compound's designation for research and further manufacturing use, explicitly excluding direct human application, reflects current regulatory frameworks governing chemical research materials. Studies investigating similar fluorinated alcohols have demonstrated their capacity to modulate membrane protein function and alter lipid bilayer properties, suggesting potential research applications in membrane biochemistry.

Table 2: Research Applications and Commercial Availability

Core Functional Groups: Fluorinated Alcohol and Cyclohexyl Moiety

The molecular architecture of this compound encompasses two primary functional components: the trifluoromethyl-substituted tertiary alcohol and the cyclohexyl ring system. The trifluoromethyl group, with the formula -CF₃, represents a functional group derived from methyl (-CH₃) through complete hydrogen-to-fluorine substitution. This modification imparts significant electronegativity characteristics often described as intermediate between fluorine and chlorine, resulting in enhanced acidity of associated compounds.

The trifluoromethyl group's electronegativity significantly influences the basicity of adjacent functional groups, as demonstrated in compounds like trifluoroethanol where the fluorinated substituent reduces basic character. This property extends to this compound, where the trifluoromethyl group modulates the alcohol's hydrogen bonding capacity and overall chemical reactivity. Research has shown that trifluoromethyl groups function effectively as bioisosteres, replacing chloride or methyl groups to adjust steric and electronic properties of lead compounds.

The cyclohexyl moiety contributes conformational rigidity and three-dimensional bulk to the molecular structure. In pharmaceutical applications, cyclohexyl groups serve as metabolically stable bioisosteres for various structural elements, including furanose rings, as demonstrated in the development of oseltamivir. The cyclohexyl ring's conformational behavior resembles that of saturated five-membered rings while offering enhanced metabolic stability. This structural feature provides multiple contact points with target proteins, potentially improving binding affinity and selectivity.

Table 3: Functional Group Properties and Characteristics

| Functional Group | Electronic Effect | Steric Impact | Biological Relevance |

|---|---|---|---|

| Trifluoromethyl (-CF₃) | High Electronegativity | Moderate Bulk | Bioisostere for Methyl/Chloride |

| Tertiary Alcohol | Hydrogen Bond Donor | Conformational Restraint | Metabolic Stability |

| Cyclohexyl Ring | Hydrophobic Character | Significant 3D Bulk | Protein Contact Points |

Fluorinated alcohols, including those containing trifluoromethyl substitution, demonstrate unique interactions with biological membranes and membrane proteins. Research utilizing gramicidin-based fluorescence assays has shown that fluorinated alcohols alter lipid bilayer properties in the millimolar concentration range, with effects varying based on molecular size and fluorine content. When referenced to aqueous concentrations, fluorinated alcohols exhibit greater bilayer-perturbing potency compared to their non-fluorinated counterparts.

Properties

IUPAC Name |

2-cyclohexyl-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3O/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h7,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJCTEPGOAHZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Alkylation of Trifluoromethyl Alkenes

One effective approach to prepare trifluoromethylated alcohol derivatives, including 2-cyclohexyl-1,1,1-trifluoropropan-2-ol analogs, involves the alkylation of trifluoromethyl alkenes. According to a procedure by Ephritikhine et al., the synthesis starts with cyclohexane and trifluoromethyl alkenes under palladium-catalyzed conditions:

- A Schlenk tube is charged with boronic acid, Pd(PPh3)2Cl2 catalyst, and degassed tetrahydrofuran (THF).

- Aqueous potassium carbonate solution is added, followed by 2-bromo-3,3,3-trifluoropropene.

- The mixture is stirred at 60 °C overnight under argon.

- After workup with ammonium chloride and ether extraction, the product is isolated.

This method allows the introduction of the cyclohexyl group onto the trifluoromethyl alkene backbone, forming intermediates that can be further transformed into the target trifluoropropanol derivatives.

Reduction of 1,1,1-Trifluoropropan-2-one

A direct and high-yielding method to prepare 1,1,1-trifluoropropan-2-ol derivatives is the reduction of the corresponding ketone precursor:

- 1,1,1-Trifluoropropan-2-one is dissolved in diethyl ether.

- Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) is added dropwise at 0 °C.

- The reaction mixture is stirred at room temperature for 2 hours.

- Upon completion, the mixture is quenched with saturated ammonium chloride, filtered, and the solvent evaporated to yield the trifluoropropanol as a gum with 99% yield.

While this procedure is described for 1,1,1-trifluoropropan-2-ol, analogous reductions can be adapted for cyclohexyl-substituted ketones to yield this compound.

Biocatalytic Reduction of 1,1,1-Trifluoroacetone

For stereoselective preparation, biocatalytic methods using microorganisms have been developed:

- Specific microorganisms capable of reducing 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol are selected.

- The reaction is conducted in a suspension of the microorganism at 5–40 °C, pH 4.0–10.0.

- The concentration of trifluoroacetone is maintained between 0.05–3% (w/v).

- The microorganism's intrinsic dehydrogenase regenerates the NAD(P)H coenzyme, eliminating the need for external coenzyme addition.

- Glucose is used as a substrate to support coenzyme regeneration.

This method yields optically pure trifluoropropanol derivatives and can be adapted for industrial-scale synthesis, potentially applicable to cyclohexyl-substituted analogs with appropriate substrate modifications.

Nucleophilic Substitution and Side-Chain Modification

Advanced synthetic routes for trifluoropropanol derivatives involve nucleophilic aromatic substitution (S_NAr) and side-chain installation:

- Starting with fluorinated aromatic intermediates, nucleophilic substitution with aminoalcohols or thiols introduces side chains.

- Subsequent oxidation steps can convert thioethers to sulfoxides or sulfones.

- Alkylation reactions using trifluoroalkyl esters and bases like lithium hexamethyldisilazide (LiHMDS) allow the introduction of trifluoromethylated side chains.

- Protective group strategies and decarboxylation steps refine the structure toward the target molecule.

While these procedures are exemplified for related triazolopyrimidine derivatives, the principles apply to the synthesis of this compound and its analogs in medicinal chemistry.

Summary Table of Preparation Methods

Chemical Reactions Analysis

2-Cyclohexyl-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Cyclohexyl-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (CAS 1993-77-7): Features a cyclopropyl group instead of cyclohexyl, reducing steric bulk .

- 2-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol (CAS 2918955-46-9): Substitutes cyclohexyl with a halogenated aromatic ring, enhancing electronic effects .

- (S)-1,1,1-Trifluoro-2-propanol: A simpler analog lacking the cyclohexyl group, used as a chiral building block in pharmaceuticals .

Table 1: Comparative Properties of Selected Trifluoromethyl-Substituted Alcohols

| Compound Name | Molecular Formula | Molecular Weight | Substituents | CAS Number | Key Properties |

|---|---|---|---|---|---|

| 2-Cyclohexyl-1,1,1-trifluoropropan-2-ol | C₉H₁₅F₃O | 196.21 g/mol | Cyclohexyl, trifluoromethyl | Not available | High steric hindrance, low polarity |

| 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol | C₅H₇F₃O | 140.11 g/mol | Cyclopropyl, trifluoromethyl | 1993-77-7 | Moderate steric bulk, higher volatility |

| 2-(2-Chloro-3-fluorophenyl)-1,1,1-TFP* | C₉H₇ClF₄O | 242.60 g/mol | Halogenated aryl, TFM** | 2918955-46-9 | Enhanced acidity, aromatic interactions |

| (S)-1,1,1-Trifluoro-2-propanol | C₃H₅F₃O | 114.07 g/mol | None (simple TFM alcohol) | Not available | High acidity, chiral center |

TFP: Trifluoropropan-2-ol; *TFM: Trifluoromethyl

Physicochemical Properties

- Steric Effects : The cyclohexyl group in the target compound imposes significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to cyclopropyl or phenyl analogs .

- Electronic Effects : The trifluoromethyl group increases acidity (pKa ~9–11) across all analogs, but halogenated derivatives (e.g., 2-(2-chloro-3-fluorophenyl)-TFP) exhibit further acidity enhancement due to inductive effects .

- Solubility: Bulkier substituents like cyclohexyl decrease water solubility. For example, 2-Cyclohexyl-TFP is less soluble in polar solvents than (S)-1,1,1-trifluoro-2-propanol .

Research Findings and Trends

- Steric vs. Electronic Trade-offs : Cyclohexyl-TFP’s steric bulk limits its use in reactions requiring high mobility but enhances selectivity in multi-step syntheses .

- Halogenated Derivatives : The 2-(2-chloro-3-fluorophenyl) analog shows promise in agrochemicals due to improved binding to hydrophobic enzyme pockets .

Biological Activity

2-Cyclohexyl-1,1,1-trifluoropropan-2-ol is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 202.21 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its interaction with biological membranes and proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating interactions with membrane-bound proteins.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological molecules, potentially influencing their function.

- Receptor Interaction : Preliminary studies suggest that the compound may interact with specific receptors or enzymes, although detailed pathways remain to be elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 70 µg/mL |

These results suggest potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

A study assessing the cytotoxic effects on human cell lines revealed:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

| MCF-7 | 35 |

| A549 | 40 |

These findings indicate that while the compound shows some cytotoxicity, it may still be viable for therapeutic applications if properly modified.

Case Study 1: Antimicrobial Efficacy

In a laboratory study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant strains. Results demonstrated significant inhibition compared to standard antibiotics, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios .

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent study published in Cancer Research investigated the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound could induce apoptosis in cancer cells through mitochondrial pathways, providing a basis for further exploration in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Cyclohexyl-1,1,1-trifluoropropan-2-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic addition of a cyclohexyl Grignard reagent to 1,1,1-trifluoropropan-2-one, followed by acid-catalyzed hydration. Key parameters include temperature control (0–5°C for Grignard stability) and inert atmosphere (N₂/Ar) to prevent side reactions. Post-reaction purification via fractional distillation or recrystallization (e.g., using hexane/ethyl acetate) is critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Detects trifluoromethyl (-CF₃) resonance near -70 ppm (quartet).

- ¹H NMR : Hydroxyl proton (OH) appears as a broad singlet at ~2.5 ppm, while cyclohexyl protons show multiplet splitting (1.2–2.0 ppm).

- IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 212.1 (C₁₀H₁₅F₃O⁺) .

Q. How can researchers ensure purity during synthesis, and what analytical standards should be applied?

- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 210 nm. Compare retention times with commercially available standards (if accessible). Purity thresholds ≥98% are recommended for biological assays. Residual solvents (e.g., THF, DCM) must be quantified via GC-MS per ICH guidelines .

Advanced Research Questions

Q. What mechanistic insights explain stereochemical outcomes in the synthesis of trifluoropropanol derivatives?

- Methodology : Stereoselectivity arises from the spatial arrangement of the cyclohexyl group during nucleophilic attack on the trifluoropropanone intermediate. Computational studies (DFT calculations) suggest that steric hindrance from the cyclohexyl moiety directs attack to the less hindered face, favoring the (R)-enantiomer. Experimental validation via chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>90%) .

Q. How do catalyst choices impact the efficiency of cyclohexyl group introduction in hydrogenation reactions?

- Methodology : Compare Pd/C (5% wt) vs. PtO₂ in catalytic hydrogenation of cyclohexene precursors. Pd/C typically achieves higher turnover numbers (TON > 500) under mild conditions (1 atm H₂, 25°C), while PtO₂ requires higher pressures (3 atm) but reduces side-product formation (e.g., over-reduction to cyclohexane). Reaction progress is monitored via in situ FTIR to track C=C bond consumption .

Q. How can conflicting data on trifluoropropanol derivative reactivity be resolved using contradiction analysis frameworks?

- Methodology : Apply triangulation by cross-validating results from kinetic studies (e.g., Arrhenius plots), computational modeling (MD simulations), and isotopic labeling (¹⁸O tracing). For example, discrepancies in hydroxyl group nucleophilicity may arise from solvent polarity effects (aprotic vs. protic), which can be systematized via multivariate DOE (Design of Experiments) .

Q. What in silico strategies predict the metabolic stability of this compound in biological systems?

- Methodology : Use QSAR models (e.g., MetaSite, Schrödinger) to predict cytochrome P450-mediated oxidation sites. ADMET predictors highlight high metabolic stability due to the electron-withdrawing CF₃ group, reducing first-pass metabolism. Experimental validation via liver microsome assays (human/rat) confirms half-life (t₁/₂) > 2 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.